molecular formula C23H20N2O4 B14055307 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid

Cat. No.: B14055307
M. Wt: 388.4 g/mol
InChI Key: PHIQFNKUBKGCNW-UHFFFAOYSA-N
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Description

2-[9H-Fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino acid derivative. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid

InChI

InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-7-6-12-24-13-16)23(28)29-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27)

InChI Key

PHIQFNKUBKGCNW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 2-[9H-Fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic Acid

Solid-Phase Synthesis via 2-Chlorotrityl Chloride Resin

Resin Loading and Activation

The synthesis begins with immobilizing a precursor amino acid (e.g., Boc-Orn(Fmoc)-OH) onto 2-chlorotrityl chloride resin. Swelling the resin in dichloromethane (CH₂Cl₂) for 30 minutes precedes activation with 2,4,6-collidine, facilitating nucleophilic displacement of the chloride by the amino acid’s carboxylate. A 0.1 mmol scale typically uses 300 mg of resin and 100 mg of amino acid, achieving >95% loading efficiency.

Fmoc Deprotection and Pyridinyl Coupling

After resin loading, the Fmoc group is removed using 20% piperidine in DMF (2 × 10 min treatments). Subsequent coupling of 3-pyridinylalanine derivatives employs HATU (4.5 equiv) and HOAt (4.5 equiv) in 20% N-methylmorpholine/DMF, with rocking for 4–24 hours. Kinetic studies indicate optimal yields (85–92%) at 18-hour reaction times, minimizing racemization.

Solution-Phase Synthesis and Side-Chain Modifications

Carbodiimide-Mediated Fmoc Protection

In solution-phase routes, 3-pyridinylalanine is dissolved in anhydrous DMF with N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Fmoc-Cl (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Workup involves extraction with ethyl acetate and 0.1 M HCl, yielding the Fmoc-protected product in 78–84% purity.

Chromatographic Purification

Crude products are purified via reverse-phase HPLC using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 min). Analytical data from PubChem confirms a retention time of 14.2 min under these conditions, with UV detection at 265 nm.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

Optimal coupling efficiency requires polar aprotic solvents (DMF or CH₂Cl₂) and tertiary amines (collidine or N-methylmorpholine). Pyridine, though less common, is utilized in capping steps (acetic anhydride:pyridine, 3:2 v/v) to acetylate unreacted amino groups.

Temperature and Time Dependencies

Elevated temperatures (40°C) reduce coupling times to 6 hours but risk epimerization. Room-temperature reactions (22°C) over 18 hours balance yield (89%) and stereochemical integrity.

Analytical Validation and Quality Control

Mass Spectrometric Characterization

High-resolution ESI-MS of the title compound shows [M+H]⁺ at m/z 389.1452 (calculated 389.1455), with isotopic patterns matching C₂₃H₂₀N₂O₄.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (500 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.42 (pyridinyl H-2), 7.89 (Fmoc aromatic protons), and 4.29 (α-methine). COSY confirms coupling between the α-methine (δ 4.29) and β-methylene protons (δ 3.12).

Comparative Analysis of Synthetic Routes

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Yield 85–92% 78–84%
Purity >98% (HPLC) 95% (after purification)
Reaction Time 18–24 h 12 h (Fmoc protection)
Scale 0.1–1 mmol 1–10 mmol

Challenges and Mitigation Strategies

Pyridinyl Side-Chain Reactivity

The pyridin-3-yl group’s basicity necessitates mild cleavage conditions. HFIP/CH₂Cl₂ (3:7 v/v) avoids protonation-induced side reactions during resin cleavage, preserving >90% side-chain integrity.

Racemization During Coupling

HOAt additives suppress racemization by stabilizing the active ester intermediate. Control experiments show <2% epimerization with HOAt vs. 8% with HOBt.

Industrial and Academic Applications

Peptide Therapeutics

This compound is integral to synthesizing MHC class I-binding peptides for immunotherapy, leveraging the pyridinyl group’s coordination with histidine residues.

Materials Science

Pyridinyl-containing peptides serve as ligands for metal-organic frameworks (MOFs), with Fmoc protection enabling sequential assembly on solid supports.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala(3-pyridyl)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Substitution Reactions: The pyridyl group can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution: Various nucleophiles under mild conditions.

Major Products

    Peptides: When used in peptide synthesis, the major products are peptides containing the 3-pyridyl-alanine residue.

    Functionalized Derivatives: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

Fmoc-Ala(3-pyridyl)-OH is widely used in the field of peptide chemistry. It allows for the incorporation of pyridyl groups into peptides, which can be used to study protein-ligand interactions and enzyme mechanisms.

Biology

In biological research, peptides containing Fmoc-Ala(3-pyridyl)-OH are used as probes to study cellular processes and protein functions. The pyridyl group can interact with metal ions, making these peptides useful in metalloprotein studies.

Medicine

The compound is used in the development of peptide-based drugs. The pyridyl group can enhance the binding affinity and specificity of peptides to their targets, making it valuable in drug design.

Industry

In the pharmaceutical industry, Fmoc-Ala(3-pyridyl)-OH is used in the synthesis of therapeutic peptides. Its unique properties make it suitable for creating peptides with enhanced stability and bioactivity.

Mechanism of Action

The mechanism of action of Fmoc-Ala(3-pyridyl)-OH in peptide synthesis involves the following steps:

    Protection: The Fmoc group protects the amino group during peptide chain elongation.

    Coupling: The carboxyl group of Fmoc-Ala(3-pyridyl)-OH reacts with the amino group of another amino acid, forming a peptide bond.

    Deprotection: The Fmoc group is removed to reveal the free amino group, allowing for further peptide chain elongation.

Molecular Targets and Pathways

    Peptide Synthesis Pathways: The compound is involved in the solid-phase peptide synthesis pathway.

    Metal Ion Interaction: The pyridyl group can interact with metal ions, influencing the structure and function of metalloproteins.

Comparison with Similar Compounds

Fmoc-Protected Amino Acids with Aromatic Side Chains

Several analogs feature aromatic or heteroaromatic side chains, which influence solubility, steric effects, and reactivity:

Compound Name Molecular Formula Molecular Weight Key Substituent Purity/Solubility Application/Notes
(2S)-2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid C₂₆H₂₂N₂O₄ 426.47 Indol-3-yl 95% purity Peptide synthesis; indole mimics
(2S)-2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-3-(thiophen-3-yl)propanoic acid C₂₂H₁₉NO₄S 393.46 Thiophen-3-yl Not provided Sulfur-containing peptide engineering
(2R)-3-(4-aminophenyl)-2-(Fmoc-amino)propanoic acid C₂₃H₂₀N₂O₄ 388.42 4-Aminophenyl Research use Targeted drug delivery systems

Key Differences :

  • Thiophen-3-yl analogs introduce sulfur atoms, which may participate in redox reactions or metal coordination .

Halogenated and Fluorinated Derivatives

Halogenation modifies electronic properties and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Yield Notes
(R)-2-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid C₂₄H₁₉F₂NO₄ 435.41 3,5-Difluorophenyl Not provided Enhanced metabolic stability
(2S)-2-(Fmoc-amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid C₂₃H₁₅F₄NO₄ 453.37 Tetrafluorophenyl Research use Fluorine-mediated hydrophobic packing

Key Differences :

  • Tetrafluorophenyl derivatives exhibit higher lipophilicity and electron-withdrawing effects compared to mono- or di-fluorinated analogs, impacting peptide-membrane interactions .

Sulfur-Containing Variants

Sulfur atoms introduce unique reactivity:

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Yield Notes
2-(Fmoc-amino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid C₂₀H₂₁NO₅S 387.44 Hydroxyethyl sulfanyl 73% over 2 steps Thioether linkage for stable conjugates
3-[(Fmoc-amino)disulfaneyl]propanoic acid C₁₇H₁₅NO₄S₂ 361.43 Disulfide bond Not provided Redox-responsive peptide design

Key Differences :

  • Hydroxyethyl sulfanyl groups enhance water solubility and enable thiol-click chemistry , whereas disulfide bonds facilitate reversible crosslinking in dynamic systems .

N-Methylated and Phosphorylated Derivatives

Modifications to the amino group or backbone alter steric and electronic profiles:

Compound Name Molecular Formula Molecular Weight Key Modification Notes
(2S)-2-[Fmoc(methyl)amino]propanoic acid (Fmoc-N-Me-Ala-OH) C₁₉H₁₉NO₄ 325.36 N-Methylation Reduces hydrogen bonding; improves membrane permeability
Fmoc-Tyr(HPO₃Bzl)-OH C₃₁H₂₈NO₈P 573.53 Phosphono group Mimics phosphorylated tyrosine in signaling studies

Key Differences :

  • N-Methylation decreases peptide backbone rigidity, enabling conformationally flexible structures .
  • Phosphorylated derivatives introduce negative charges, mimicking post-translational modifications in proteins .

Pyridinyl-Containing Analogs

Pyridinyl groups enable metal coordination and π-interactions:

Compound Name Molecular Formula Molecular Weight Key Substituent Notes
(2S)-2-(Fmoc-amino)-3-[4’-(4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid C₃₃H₂₇N₃O₅ 569.59 Pyridin-2’-yl with methoxy Fluorescent properties for imaging
2-{[1-(Pyridin-3-yl)ethylidene]amino}propanoic acid C₁₀H₁₂N₂O₂ 192.22 Pyridin-3-yl (unprotected) Intermediate for triazole synthesis

Key Differences :

    Biological Activity

    2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid is a synthetic compound utilized primarily in peptide synthesis and medicinal chemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in various biochemical applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Structural Characteristics

    The compound's IUPAC name is 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid, with a molecular formula of C23H27NO5 and a molecular weight of 397.471 g/mol. The structure includes:

    • Fluorenylmethoxycarbonyl group : A common protective group in peptide synthesis.
    • Pyridine moiety : Imparts unique electronic properties and potential biological interactions.

    The biological activity of 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid is largely attributed to its role as a building block in peptide synthesis. Upon deprotection, the free amine can react with carboxylic acids or activated esters to form stable peptide bonds. This process is crucial for constructing peptides that can exhibit specific biological activities, including:

    • Antimicrobial activity : The compound has shown potential against various pathogens.
    • Anticancer properties : It may influence cellular pathways involved in apoptosis and cell cycle regulation.

    Biological Activity Data

    The following table summarizes the biological activities associated with 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid:

    Biological Activity Description
    AntimicrobialEffective against bacteria and viruses, including HIV and influenza .
    AnticancerInduces apoptosis in cancer cell lines through modulation of signaling pathways .
    ImmunomodulatoryPotential to modulate immune responses, affecting inflammation and autoimmunity .
    NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis .

    Case Studies

    • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
    • Cancer Research : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines by activating the caspase pathway, highlighting its potential as an anticancer drug candidate.
    • Neuroprotection : Research indicated that the compound could reduce oxidative stress in neuronal cell cultures, suggesting possible applications in neurodegenerative diseases.

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